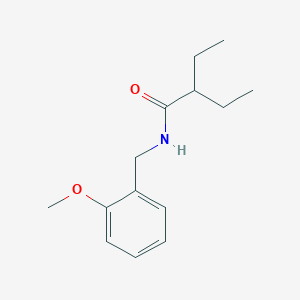
2-ethyl-N-(2-methoxybenzyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-(2-methoxybenzyl)butanamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.157228913 g/mol and the complexity rating of the compound is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 2-ethyl-N-(2-methoxybenzyl)butanamide, and how can reaction conditions be optimized?
- Methodology : A typical synthesis involves coupling 2-ethylbutanoic acid with 2-methoxybenzylamine using a coupling agent (e.g., DCC or EDCI) in anhydrous solvents like ethanol or THF. Refluxing at 60–80°C for 6–12 hours under inert atmosphere improves yield. Reaction progress is monitored via TLC or HPLC, and purification employs recrystallization (ethanol/water) or column chromatography .
- Optimization : Adjusting molar ratios (1:1.2 acid:amine), solvent polarity, and catalyst loading (e.g., 1.2 eq. DCC) can enhance efficiency. Kinetic studies using FT-IR or NMR track intermediate formation to minimize side products .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Core Techniques :
- NMR : 1H NMR detects methoxy protons (~δ 3.8 ppm) and ethyl/butanamide chain signals (δ 0.9–2.4 ppm). 13C NMR confirms carbonyl resonance at ~δ 170 ppm .
- IR : Stretching frequencies for amide C=O (~1650 cm−1) and N–H (~3300 cm−1) are critical .
- Supplementary Data : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C14H21NO2), while elemental analysis ensures purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar butanamide derivatives?
- Case Study : Discrepancies in 1H NMR chemical shifts may arise from substituent electronic effects (e.g., nitro vs. methoxy groups). For example, electron-withdrawing groups (e.g., –NO2) deshield adjacent protons, altering δ values by 0.2–0.5 ppm compared to methoxy analogs .
- Resolution Strategy : Use computational tools (DFT calculations) to predict chemical shifts and compare with experimental data. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What experimental designs are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Assay Design :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (kon, koff) at varying compound concentrations (1 nM–100 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions .
- Controls : Include negative controls (DMSO vehicle) and reference inhibitors to validate specificity. Dose-response curves (IC50/EC50) are generated using nonlinear regression analysis .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Steric Effects : Bulky 2-methoxybenzyl groups hinder nucleophile access to the carbonyl carbon, reducing reaction rates. Comparative studies with less hindered analogs (e.g., N-benzyl derivatives) show 2–3x faster kinetics .
- Electronic Effects : Electron-donating methoxy groups increase electron density on the amide carbonyl, lowering electrophilicity. Hammett substituent constants (σ) correlate with reaction rates in pH-controlled environments .
属性
IUPAC Name |
2-ethyl-N-[(2-methoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-11(5-2)14(16)15-10-12-8-6-7-9-13(12)17-3/h6-9,11H,4-5,10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZCLSSFCRXOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













